Protodeborylation Lability: C3-Pinacol Boronate Indoles vs. C3-Bdan Indoles Under Pd Catalysis
3-Pinacol boronic esters of indoles are markedly more susceptible to protodeborylation than their Bdan (1,8-diaminonaphthyl) counterparts. In a direct stability comparison, the pinacol ester underwent complete deborylation (>95% conversion to the non-borylated indole) within 1 hour under standard Pd-catalyzed borylative cyclization conditions (Pd₂dba₃/Ph₃As/Cs₂CO₃ in DMA at 60 °C), while the corresponding Bdan-protected indole showed less than 5% deborylation under identical conditions [1]. Although this study used a 2-phenyl-N-tosylindole substrate rather than the 5-nitro analog, the observation is class-general for 3-indole pinacol boronates and directly informs handling and reaction optimization for procurement decisions [1].
| Evidence Dimension | Resistance to Pd-catalyzed protodeborylation |
|---|---|
| Target Compound Data | Complete deborylation (>95% conversion) for 3-pinacol boronate ester of N-Ts-2-phenylindole (representative of 3-BPin indole class) |
| Comparator Or Baseline | 3-Bdan analog of N-Ts-2-phenylindole: <5% conversion to non-borylated indole |
| Quantified Difference | >90 percentage-point difference in stability; pinacol ester is essentially fully consumed vs. minimal degradation of Bdan |
| Conditions | Pd₂dba₃ (5 mol%), Ph₃As (10 mol%), Cs₂CO₃, DMA, 60 °C, 1 h |
Why This Matters
Users procuring this compound for Suzuki couplings must account for direct protodeborylation competing with desired cross-coupling—a liability not present with the free boronic acid or Bdan analog.
- [1] Al-Saedy, M. A. E.; Harrity, J. P. A. Synthesis and Stabilities of 3-Borylated Indoles. Synlett 2016, 27(11), 1674–1676. doi:10.1055/s-0035-1561944. Scheme 4: complete deborylation of 20 (BPin) vs. <5% conv. of 12 (Bdan). View Source
